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An Objective Guide for Researchers and Drug Development Professionals

TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-

semialdehyde decarboxylase (ACMSD), has emerged as a promising therapeutic candidate for

a range of metabolic and age-related diseases.[1][2] Its mechanism of action centers on the

inhibition of ACMSD, a key enzyme in the kynurenine pathway, thereby redirecting tryptophan

metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][3]

This guide provides a comprehensive comparison of the in vitro and in vivo effects of TES-
1025, supported by experimental data, to aid researchers in evaluating its therapeutic potential.

In Vitro versus In Vivo Performance: A Data-Driven
Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies of

TES-1025, highlighting its efficacy in modulating NAD+ levels and its therapeutic effects in

preclinical models.

Table 1: In Vitro Efficacy of TES-1025
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Parameter Cell Type Concentration Result

ACMSD Inhibition
Recombinant human

ACMSD
IC50: 13 nM

Potent enzymatic

inhibition

Ki: 0.85 ± 0.22 nM Competitive binding

NAD+ Enhancement
Mouse Primary

Hepatocytes
1 µM ~1.5-fold increase

Human HK-2 Kidney

Cells
100 µM Significant increase

Cellular Function
Human HK-2 Kidney

Cells
100 µM

Increased ATP

content

Human HK-2 Kidney

Cells
100 µM

Attenuation of

cisplatin-induced

apoptosis

Table 2: In Vivo Efficacy of TES-1025 in Mice
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Parameter Tissue/Model Dosage Result

NAD+ Enhancement Liver
15 mg/kg/day (10

days)
~1.5-fold increase

Kidney
15 mg/kg/day (10

days)
~1.7-fold increase

Brain
15 mg/kg/day (10

days)
~1.3-fold increase

NAFLD Model Liver 15 mg/kg/day
Attenuation of hepatic

steatosis

Plasma 15 mg/kg/day
Reduction in ALT and

AST levels

AKI Model (Cisplatin-

induced)
Plasma 15 mg/kg/day

Normalization of

creatinine, BUN, and

KIM1 levels

Kidney 15 mg/kg/day

Preservation of

Glomerular Filtration

Rate (GFR)

Kidney 15 mg/kg/day
Less pronounced drop

in NAD+ levels

Kidney 15 mg/kg/day

Reduced cumulative

histopathological

score

AKI Model (Ischemia-

Reperfusion)
Kidney 15 mg/kg/day

Protection from

structural and

functional renal

damage

Kidney 15 mg/kg/day
Higher NAD+ levels

detected

Table 3: In Vivo Pharmacokinetics of TES-1025 in Mice
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Route Dose Cmax t1/2
AUC0-8h
(Liver)

AUC0-8h
(Kidney)

Intravenous

(IV)
0.5 mg/kg - ~5.33 h - -

Oral (PO) 5 mg/kg 2570 ng/mL -
19,200

hng/mL

36,600

hng/mL

Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following

diagrams have been generated.

Kynurenine Pathway

Tryptophan Kynurenine α-amino-β-carboxymuconate-ε-semialdehyde Quinolinic Acid

ACMSD
Enzyme

NAD+ Biosynthesis

Degradation PathwayTES-1025
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Click to download full resolution via product page

Caption: Mechanism of TES-1025 action in the kynurenine pathway.
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In Vitro Studies In Vivo Studies
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Caption: Overview of in vitro and in vivo experimental workflows.

Detailed Experimental Protocols
In Vitro ACMSD Inhibition Assay

Enzyme and Substrate: Recombinant human ACMSD was used. The substrate, α-amino-β-

carboxymuconate-ε-semialdehyde (ACMS), was generated in situ from 3-hydroxyanthranilic

acid using 3-hydroxyanthranilate 3,4-dioxygenase.

Assay Principle: The assay measures the decrease in absorbance at 360 nm, which

corresponds to the enzymatic conversion of ACMS by ACMSD.

Procedure:
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A pre-assay mixture containing 3-hydroxyanthranilic acid and 3-hydroxyanthranilate 3,4-

dioxygenase was incubated to generate ACMS.

Once the ACMS formation was complete, ACMSD and varying concentrations of TES-
1025 were added to the mixture.

The initial rate of absorbance decrease at 360 nm was measured.

The IC50 value was determined by plotting the inhibitor concentration against the

percentage of enzyme inhibition.

For Ki determination, the assay was performed with varying concentrations of both the

substrate and TES-1025.

In Vitro Cellular Assays
Cell Lines: Mouse primary hepatocytes and human kidney proximal tubule epithelial cells

(HK-2) were used.

Treatment: Cells were treated with TES-1025 (e.g., 1 µM for hepatocytes, 100 µM for HK-2

cells) for a specified duration (e.g., 24 hours).

NAD+ Measurement:

Cells were harvested and lysed.

NAD+ levels in the cell lysates were quantified using a commercially available NAD/NADH

assay kit, typically based on a lactate dehydrogenase cycling reaction.

ATP Measurement: Cellular ATP levels were measured using a commercial ATP assay kit,

which relies on the luciferin-luciferase reaction.

Apoptosis Assay: Apoptosis was induced using cisplatin. The anti-apoptotic effect of TES-
1025 was assessed by measuring caspase-3/7 activity using a luminescent assay.

In Vivo Animal Studies
Animal Models:
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NAFLD Model: Male C57BL/6J mice were fed a methionine- and choline-deficient (MCD)

diet to induce non-alcoholic fatty liver disease.

AKI Model (Cisplatin-induced): Acute kidney injury was induced in male C57BL/6J mice by

a single intraperitoneal injection of cisplatin.

AKI Model (Ischemia-Reperfusion): Renal ischemia was induced by clamping the renal

pedicles for a defined period, followed by reperfusion.

Drug Administration: TES-1025 was administered to the animals via oral gavage, typically at

a dose of 15 mg/kg body weight per day.

Sample Collection and Analysis:

Blood: Blood samples were collected to measure plasma levels of alanine

aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN),

creatinine, and kidney injury molecule-1 (KIM-1) using standard biochemical assays.

Tissues (Liver, Kidney, Brain): Tissues were harvested for NAD+ measurement (as

described in the in vitro protocol) and histological analysis.

Histopathology: Tissues were fixed in formalin, embedded in paraffin, sectioned, and

stained with hematoxylin and eosin (H&E) for morphological evaluation. A scoring system

was used to quantify the degree of tissue damage (e.g., steatosis, inflammation, necrosis).

Glomerular Filtration Rate (GFR): GFR was measured to assess renal function.

Conclusion
The experimental data presented in this guide demonstrate that TES-1025 is a potent inhibitor

of ACMSD with significant effects both in vitro and in vivo. In cellular systems, it effectively

increases NAD+ levels and shows protective effects against cellular stress. These findings

translate to robust in vivo efficacy in preclinical models of NAFLD and AKI, where TES-1025
administration leads to increased tissue NAD+ levels, improved biochemical markers of organ

function, and reduced histopathological damage. The favorable pharmacokinetic profile of TES-
1025 further supports its potential as a therapeutic agent. This comparative guide provides a
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solid foundation for researchers to design further studies and explore the full therapeutic utility

of TES-1025.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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